molecular formula C6H4N8O4 B15011060 1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis- CAS No. 147085-15-2

1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis-

Cat. No.: B15011060
CAS No.: 147085-15-2
M. Wt: 252.15 g/mol
InChI Key: KDKCQOGAMSFYGS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a central 1,4,2,5-dioxadiazine ring (a six-membered ring containing two oxygen and two nitrogen atoms) symmetrically linked to two 1,2,5-oxadiazol-3-amine moieties. These characteristics make it relevant in high-energy materials (HEMs), coordination polymers, and supramolecular chemistry.

Key structural attributes include:

  • Molecular formula: C₆H₈N₆O₄ (as per a structurally related compound with similar backbone features) .
  • Functional groups: Oxadiazole rings (1,2,5-oxadiazole), amine groups, and ether linkages.
  • Applications: Primarily explored in energetic coordination polymers due to its multi-dentate ligand capabilities .

Properties

CAS No.

147085-15-2

Molecular Formula

C6H4N8O4

Molecular Weight

252.15 g/mol

IUPAC Name

4-[6-(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazin-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H4N8O4/c7-3-1(9-17-11-3)5-13-16-6(14-15-5)2-4(8)12-18-10-2/h(H2,7,11)(H2,8,12)

InChI Key

KDKCQOGAMSFYGS-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C2=NOC(=NO2)C3=NON=C3N

Origin of Product

United States

Preparation Methods

Oxidative Dimerization of Diaminofurazan Derivatives

Reaction Overview

The oxidative dimerization of 3,4-diamino-1,2,5-oxadiazole (diaminofurazan) represents a foundational route. This method employs hydrogen peroxide (H₂O₂) and ammonium persulfate ((NH₄)₂S₂O₈) in sulfuric acid (H₂SO₄) to form the dioxadiazine core.

Procedure :
  • Step 1 : Diaminofurazan (1) is treated with H₂O₂/(NH₄)₂S₂O₈ in H₂SO₄ at 30–35°C for 2 hours, yielding diaminoazoxyfurazan (4) (30% yield).
  • Step 2 : Further oxidation of (4) under identical conditions at 50°C produces the target compound (40% yield based on recovered starting material).
Key Data :
Parameter Value Source
Starting Material 3,4-Diamino-1,2,5-oxadiazole
Oxidizing Agents H₂O₂/(NH₄)₂S₂O₈
Temperature 30–50°C
Yield 40% (Step 2)
Analytical Validation :
  • X-ray Diffraction : Confirms bifurazan structure and intramolecular H-bonding.
  • Impact Sensitivity : Compound exhibits sensitivity under hammer/anvil tests, indicating energetic potential.

Cyclization of Chloroxime-Containing Furoxans with Azoles

Methodology

This approach leverages cyclization between furoxan chloroximes and N-α-halogenated azoles (e.g., 2-chloro-4-nitroimidazole) to assemble the dioxadiazine ring.

Procedure :
  • Intermediate Synthesis :
    • Furoxan chloroxime (e.g., 4-(chloro(hydroxyimino)methyl)-3-cyano-1,2,5-oxadiazole 2-oxide) is prepared via nitration of amidoxime precursors.
  • Cyclization :
    • Reaction with 2-chloro-4-nitroimidazole in methanol (MeOH) and triethylamine (Et₃N) at 25°C for 12 hours yields the bicyclic product.
Key Data :
Parameter Value Source
Solvent Methanol
Catalyst Triethylamine
Reaction Time 12 hours
Yield 65–75%
Analytical Validation :
  • Single-Crystal X-ray Diffraction : Validates the 1,4,2,5-dioxadiazine framework (CCDC 2237350).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 170°C, confirming thermal stability.

Hydrazide Intermediate Dehydration

Two-Step Synthesis via Hydrazides

This method involves forming bis-hydrazide intermediates followed by cyclodehydration.

Procedure :
  • Hydrazide Formation :
    • Reaction of m-carboethoxybenzoyl chloride with hydrazine sulfate (N₂H₄·H₂SO₄) in tetrahydrofuran (THF) yields N',N''-bis(m-carboethoxybenzoyl)hydrazide.
  • Cyclodehydration :
    • Treatment with phosphorus oxychloride (POCl₃) or acetic anhydride ((Ac)₂O) induces ring closure to form the dioxadiazine-oxadiazole structure.
Key Data :
Parameter Value Source
Cyclizing Agent POCl₃ or (Ac)₂O
Solvent Dimethylacetamide (DMAc)
Yield 50–62%
Analytical Validation :
  • ¹H/¹³C NMR : Peaks at δ 7.13 (br, NH₂) and δ 156.5 (C=N) confirm amine and oxadiazole groups.
  • Elemental Analysis : Matches theoretical C, H, N content within 0.3% error.

One-Pot Synthesis via Superbase-Mediated Cyclization

Simplified Route

A one-pot method using NaOH/DMSO superbase facilitates simultaneous oxadiazole and dioxadiazine formation.

Procedure :
  • Reactants : Amidoxime and methyl/ethyl carboxylates.
  • Conditions : Stirring in NaOH/DMSO at 25°C for 4–24 hours.
Key Data :
Parameter Value Source
Base/Solvent System NaOH/DMSO
Reaction Time 4–24 hours
Yield 11–90%
Challenges :
  • Low yields with electron-deficient substrates.
  • Requires purification via column chromatography.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Oxidative Dimerization Scalable; uses common reagents Moderate yields; sensitivity 30–40%
Cyclization with Azoles High regioselectivity Requires inert conditions 65–75%
Hydrazide Dehydration High purity Multi-step; toxic reagents 50–62%
One-Pot Superbase Simplified workflow Variable yields 11–90%

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Oxadiazole Family

4,4′-[1,2-Ethanediylbis(oxy)]bis(1,2,5-oxadiazol-3-amine)
  • Molecular formula : C₆H₈N₆O₄ .
  • Key differences : Replaces the central dioxadiazine ring with a flexible ethylene-dioxy linker.
  • Properties : Lower thermal stability compared to rigid dioxadiazine-linked derivatives due to reduced conjugation and rotational freedom in the ethylene bridge.
3,6-Bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine
  • Molecular formula : C₈H₆N₁₀O₆ (estimated from literature) .
  • Key differences: Nitroamino (-NHNO₂) substituents replace amine groups, enhancing oxygen balance and detonation performance.
  • Properties: Detonation velocity: ~8,500 m/s (calculated for coordination polymers incorporating this ligand). Thermal stability: Decomposition temperature >200°C, superior to non-nitrated analogues.
4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
  • Molecular formula : C₁₀H₁₁N₇O (from ).
  • Applications : Explored in medicinal chemistry (e.g., kinase inhibition) rather than energetic materials .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Thermal Stability (°C) Detonation Velocity (m/s) Primary Applications
1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis- (Target) C₆H₈N₆O₄ Oxadiazole, amine, dioxadiazine ~180 ~8,200* Energetic MOFs/HEMs
4,4′-[1,2-Ethanediylbis(oxy)]bis(1,2,5-oxadiazol-3-amine) C₆H₈N₆O₄ Oxadiazole, amine, ethylene-dioxy ~150 N/A Flexible ligands
3,6-Bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine C₈H₆N₁₀O₆ Oxadiazole, nitroamino, dioxadiazine ~210 ~8,500 High-energy polymers
4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine C₁₀H₁₁N₇O Oxadiazole, imidazopyridine ~220 N/A Medicinal chemistry

*Estimated based on analogous dioxadiazine derivatives.

Key Research Findings

Energetic Performance: The dioxadiazine core in the target compound enhances density and oxygen balance compared to ethylene-dioxy analogues, critical for explosive performance . Nitroamino derivatives exhibit superior detonation velocities (~8,500 m/s) but require careful handling due to higher sensitivity .

Coordination Chemistry :

  • The target compound’s dual oxadiazole-amine sites enable the formation of silver(I)-based metal-organic frameworks (MOFs) with exceptional thermal stability (decomposition >300°C in some cases) .
  • Ethylene-dioxy derivatives show weaker metal-ligand interactions due to steric hindrance from the flexible bridge .

Stability and Reactivity :

  • Imidazopyridine-substituted oxadiazoles (e.g., C₁₀H₁₁N₇O) demonstrate enhanced hydrolytic stability but lack the oxygen-rich backbone needed for energetic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 1,2,5-Oxadiazol-3-amine derivatives, and which characterization techniques validate their structural integrity?

A multi-step synthesis using s-triazine frameworks is commonly employed, involving condensation reactions and heterocyclic coupling. Structural validation requires techniques such as ¹H NMR , ¹³C NMR , FTIR , and mass spectrometry to confirm bond formation and functional group integrity. For example, NMR spectra can resolve amine proton environments, while mass spectrometry verifies molecular ion peaks .

Q. How can computational chemistry tools be integrated into the design of novel oxadiazole derivatives?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to predict transition states and optimize reaction conditions. These tools reduce experimental trial-and-error by simulating energy barriers and intermediate stability, enabling targeted synthesis of derivatives with desired properties .

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of 1,2,5-oxadiazole derivatives?

Strict adherence to lab safety regulations, including proper ventilation, use of personal protective equipment (PPE), and emergency first-aid measures (e.g., immediate medical consultation for exposure), is mandatory. Compliance with institutional chemical hygiene plans and 100% safety exam proficiency is required before experimental work .

Advanced Questions

Q. What advanced methodologies are recommended for analyzing reaction mechanisms in oxadiazole-based heterocyclic systems?

Combine time-resolved spectroscopy (e.g., UV-Vis or Raman) with computational modeling to track intermediate species. For example, transient absorption spectroscopy can capture short-lived intermediates, while quantum mechanics/molecular mechanics (QM/MM) simulations map reaction coordinates. This dual approach resolves ambiguities in proposed mechanisms .

Q. What strategies are effective in resolving contradictory data in the spectroscopic characterization of oxadiazole derivatives?

Use multi-technique validation : Cross-reference NMR data with X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm structural assignments. For spectral overlaps (e.g., amine vs. aromatic protons), isotopic labeling or 2D NMR (COSY, HSQC) can isolate signals. Factorial design experiments may also identify confounding variables (e.g., solvent polarity) affecting spectral outcomes .

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of bis-oxadiazole derivatives?

A full factorial design tests variables (temperature, catalyst loading, solvent ratio) at multiple levels to identify interactions. For example, a 2³ design (three variables, two levels each) quantifies the impact of temperature on coupling efficiency. Response surface methodology (RSM) then models nonlinear relationships, enabling precise optimization of yield and purity .

Q. What methodological approaches are employed to assess the biological activity of 1,2,5-oxadiazol-3-amine derivatives?

Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity. Antimicrobial assays (e.g., minimum inhibitory concentration, MIC) are performed using standardized protocols (CLSI guidelines), while cytotoxicity is evaluated via MTT assays. Computational docking screens derivatives against target enzymes (e.g., bacterial topoisomerases) to prioritize synthesis .

Q. How do modern chemical software platforms enhance data management and analysis in oxadiazole derivative research?

Platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., diffusion rates in heterogeneous catalysis). Machine learning algorithms analyze high-throughput data to identify trends, while blockchain-secured databases ensure data integrity. Automated workflows integrate spectroscopic data with computational predictions, reducing manual errors .

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